molecular formula C20H19F3N2O4 B15140529 Trifloxystrobin-d3

Trifloxystrobin-d3

Cat. No.: B15140529
M. Wt: 411.4 g/mol
InChI Key: ONCZDRURRATYFI-ZFOUPERYSA-N
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Description

Trifloxystrobin-d3 is a deuterated analog of trifloxystrobin, a systemic fungicide belonging to the strobilurin class. Trifloxystrobin is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifloxystrobin-d3 involves the incorporation of deuterium atoms into the trifloxystrobin molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the parent compound but requires the use of deuterated starting materials. The process involves multiple steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The overall yield and purity are optimized through careful control of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Trifloxystrobin-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Trifloxystrobin-d3 is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications include:

Mechanism of Action

Trifloxystrobin-d3, like its parent compound, exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the Qo site of the cytochrome bc1 complex, disrupting the electron transport chain and preventing the production of adenosine triphosphate. This leads to the death of the fungal cells. The molecular targets and pathways involved include the cytochrome bc1 complex and associated respiratory enzymes .

Comparison with Similar Compounds

  • Azoxystrobin
  • Pyraclostrobin
  • Fluoxastrobin
  • Kresoxim-methyl

Comparison: Trifloxystrobin-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to other strobilurins, it offers similar broad-spectrum fungicidal activity but with the added advantage of being traceable in complex biological systems. This makes it particularly valuable in research settings .

Properties

Molecular Formula

C20H19F3N2O4

Molecular Weight

411.4 g/mol

IUPAC Name

trideuteriomethyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i2D3

InChI Key

ONCZDRURRATYFI-ZFOUPERYSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C(=N/OC)/C1=CC=CC=C1CO/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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